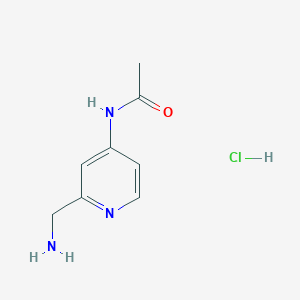N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride
CAS No.:
Cat. No.: VC20341771
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12ClN3O |
|---|---|
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | N-[2-(aminomethyl)pyridin-4-yl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3O.ClH/c1-6(12)11-7-2-3-10-8(4-7)5-9;/h2-4H,5,9H2,1H3,(H,10,11,12);1H |
| Standard InChI Key | HVHJTZXGLQFXDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=NC=C1)CN.Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is C₈H₁₁ClN₃O, derived from the parent compound C₈H₁₁N₃O combined with hydrochloric acid. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The pyridine ring provides aromatic stability, while the aminomethyl (-CH₂NH₂) and acetamide (-NHCOCH₃) groups introduce hydrogen-bonding capabilities and conformational flexibility.
Key structural features include:
-
Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom, contributing to π-π stacking interactions.
-
Aminomethyl substituent: Positioned at the 2-site, this group enables potential coordination with metal ions or interactions with acidic residues in biological targets.
-
Acetamide functionality: At the 4-position, this moiety participates in hydrogen bonding and may influence metabolic stability.
The SMILES notation for the free base is CC(=O)Nc1cc(nc(c1)CN)N, with the hydrochloride form represented as Cl.CC(=O)Nc1cc(nc(c1)CN)N. Predicted physicochemical properties, inferred from analogous compounds , suggest a logP value of ~1.2 (indicating moderate lipophilicity) and a molar mass of 201.65 g/mol.
Synthetic Routes and Optimization
The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride likely involves multi-step protocols, drawing from established methodologies for pyridine derivatives . A plausible route is outlined below:
Intermediate Formation: 2-(Aminomethyl)pyridin-4-amine
-
Starting material: 4-Aminopyridine undergoes electrophilic substitution to introduce the aminomethyl group.
-
Mannich reaction: Reacting 4-aminopyridine with formaldehyde and ammonium chloride under acidic conditions yields 2-(aminomethyl)pyridin-4-amine.
Acetylation Reaction
The intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine):
Salt Formation
Treatment with hydrochloric acid in a polar solvent (e.g., methanol) produces the hydrochloride salt:
Critical parameters influencing yield and purity include:
-
Temperature control: Acetylation typically proceeds at 0–25°C to minimize side reactions.
-
Solvent selection: Methanol or dichloromethane optimizes solubility during salt formation.
-
Purification: Prep-HPLC with a C18 column and ammonia/ACN mobile phase achieves >95% purity .
Physicochemical and Spectroscopic Characterization
Spectral Data
While experimental data for the target compound is unavailable, analogous structures provide benchmarks:
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals include δ 8.6–8.7 (pyridine H-6), 7.9–8.1 (H-3/H-5), and 2.1 ppm (acetamide methyl) .
-
IR (cm⁻¹): Peaks at ~1650 (C=O stretch), 3300–3500 (N-H stretch), and 1600 (pyridine ring vibrations).
Solubility and Stability
-
Aqueous solubility: Enhanced by the hydrochloride salt, estimated at >50 mg/mL in water at 25°C.
-
Thermal stability: Decomposition likely occurs above 200°C, based on thermogravimetric analysis of similar acetamides .
Comparative Analysis of Analogous Compounds
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.
-
Biological Screening: Evaluate the compound against panels of Gram-positive/negative bacteria, fungi, and cancer cell lines.
-
Structural Modifications: Introduce fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.
-
Computational Studies: Perform MD simulations to predict binding modes with emerging drug targets (e.g., SARS-CoV-2 main protease).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume